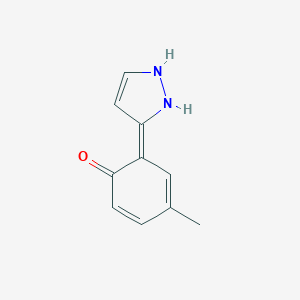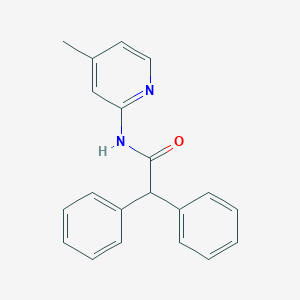
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one, also known as DMCPH, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DMCPH is a member of the pyrazolone family of compounds, which are known for their anti-inflammatory, analgesic, and antipyretic properties.
Mechanism of Action
The exact mechanism of action of (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one is not fully understood, but it is believed to act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. This compound may also act by modulating the activity of ion channels and receptors involved in pain perception and seizure activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. It has been shown to reduce inflammation and pain in models of acute and chronic inflammation, as well as to reduce fever in models of pyrexia. This compound has also been shown to reduce seizure activity in models of epilepsy.
Advantages and Limitations for Lab Experiments
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has several advantages for use in lab experiments, including its ease of synthesis and low cost. However, it also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for research on (6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one. One area of interest is its potential as an anticancer agent, as preliminary studies have shown promising results in vitro. Another area of interest is its potential as an anti-inflammatory agent for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Further research is also needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity at higher doses.
In conclusion, this compound is a synthetic compound that has shown potential for a variety of therapeutic applications, including as an anti-inflammatory, analgesic, antipyretic, and anticonvulsant agent. While further research is needed to fully understand its mechanism of action and potential side effects, this compound represents a promising area of research in the field of medicinal chemistry.
Synthesis Methods
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one can be synthesized using a variety of methods, including the reaction of 4-methylcyclohex-2-enone with hydrazine hydrate and 1,3-dimethylbarbituric acid. The reaction is carried out under reflux conditions using a suitable solvent, such as ethanol or acetic acid. The resulting product is then purified by recrystallization or chromatography.
Scientific Research Applications
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, antipyretic, and anticonvulsant activities in animal models. This compound has also been evaluated for its potential as an anticancer agent, with promising results in vitro.
properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.2 g/mol |
IUPAC Name |
(6E)-6-(1,2-dihydropyrazol-3-ylidene)-4-methylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C10H10N2O/c1-7-2-3-10(13)8(6-7)9-4-5-11-12-9/h2-6,11-12H,1H3/b9-8+ |
InChI Key |
BZPOHNRKOARRPE-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C/C(=C\2/C=CNN2)/C(=O)C=C1 |
SMILES |
CC1=CC(=C2C=CNN2)C(=O)C=C1 |
Canonical SMILES |
CC1=CC(=C2C=CNN2)C(=O)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![Methyl 4-{[(2-chloro-3-pyridinyl)carbonyl]amino}benzoate](/img/structure/B270239.png)

![7-methoxy-3-[2-(7-methoxy-2H-1,4-benzothiazin-3-yl)hydrazino]-2H-1,4-benzothiazine](/img/structure/B270247.png)
![7-hydroxy-4-methyl-8-[3-(3-pyridinyl)acryloyl]-2H-chromen-2-one](/img/structure/B270251.png)
